molecular formula C16H14ClN3O3 B2580966 3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride CAS No. 67680-76-6

3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride

Cat. No.: B2580966
CAS No.: 67680-76-6
M. Wt: 331.76
InChI Key: VVCHNHVTPOQJOY-UHFFFAOYSA-N
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Description

This product is 3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride, a chemical compound supplied for research and development purposes. It is offered by a global network of chemical suppliers as listed on major chemical sourcing platforms . The core structure of this compound incorporates a phthalimide (1,3-dioxoisoindolin) moiety, a group known in medicinal chemistry for its diverse biological activities. Molecules containing the phthalimide group have been extensively studied and reported in scientific literature for various research applications, including investigations into anticancer and antioxidant properties . For instance, certain 1,3-dioxoisoindolin-2-yl urea analogues have shown moderate to significant activity against a range of cancer cell lines in vitro and have been explored as inhibitors of molecular targets like the Epidermal Growth Factor Receptor (EGFR) . As a specialized research chemical, this product is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments and analyses to determine the compound's specific properties and suitability for their applications.

Properties

IUPAC Name

1-[2-(1,3-dioxoisoindol-2-yl)ethyl]pyridin-1-ium-3-carboxamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3.ClH/c17-14(20)11-4-3-7-18(10-11)8-9-19-15(21)12-5-1-2-6-13(12)16(19)22;/h1-7,10H,8-9H2,(H-,17,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCHNHVTPOQJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC[N+]3=CC=CC(=C3)C(=O)N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound has shown promise due to its potential bioactivity. Studies have investigated its role as an enzyme inhibitor, antimicrobial agent, and anticancer compound. Its ability to interact with biological macromolecules makes it a valuable tool for drug discovery and development .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its structural features contribute to the development of materials with unique properties, such as enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of 3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The pathways involved often include key signaling cascades that regulate cellular processes .

Comparison with Similar Compounds

Key Observations :

Counterion Effects : Bromide analogs exhibit higher molecular weights than the chloride target compound (if synthesized similarly). Chloride’s smaller ionic radius may enhance solubility in polar solvents compared to bromide.

Substituent Impact : Melting points correlate with substituent bulk and symmetry. The 4-bromophenyl derivative (3 ) has the highest melting point (225–227°C), likely due to halogen-related intermolecular interactions. The target compound’s cyclic imide group could further elevate melting points, but experimental confirmation is needed.

Biological Activity: Analogs 2–5 demonstrated antifungal activity, suggesting the pyridinium core is bioactive.

Biological Activity

3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride, with the CAS number 67680-76-6, is a novel compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3O3C_{16}H_{14}ClN_{3}O_{3} with a molecular weight of 331.75 g/mol. The compound features a pyridinium ring and isoindolinone moieties, which are known to contribute to various biological activities.

PropertyValue
CAS Number67680-76-6
Molecular FormulaC16H14ClN3O3C_{16}H_{14}ClN_{3}O_{3}
Molecular Weight331.75 g/mol

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related isoindole derivatives has shown their capacity to inhibit tumor cell proliferation through the modulation of signaling pathways such as PI3K/AKT/mTOR .

The proposed mechanism involves the interaction with specific protein targets that regulate cell growth and survival. The presence of the pyridinium moiety is believed to enhance solubility and bioavailability, facilitating better interaction with cellular targets.

Study 1: In Vivo Antitumor Efficacy

In a mouse xenograft model, derivatives of isoindolinone compounds demonstrated effective tumor suppression at low doses. The study highlighted the importance of free-drug exposure in achieving therapeutic efficacy .

Study 2: Target Engagement Studies

Another study focused on heterobifunctional probes similar to our compound, revealing insights into target engagement within cellular environments. These findings suggest that the compound may also engage in selective degradation pathways that could be exploited for therapeutic benefits .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of compounds related to this compound:

  • Anticancer Properties : Isoindolinone derivatives have shown promise in inhibiting various cancer cell lines.
  • Mechanistic Insights : The interaction with key signaling pathways underscores the potential for targeted therapies.
  • Pharmacokinetics : Studies suggest favorable pharmacokinetic profiles due to structural characteristics that enhance absorption and distribution.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride?

Methodological Answer:
The synthesis typically involves coupling a phthalimide-containing intermediate with a pyridinium precursor. For example, describes a method where sulfonamide derivatives are synthesized via reactions involving phthalic anhydride and amines. To prepare the target compound:

Step 1: React phthalic anhydride with a primary amine (e.g., ethylenediamine) to form the phthalimide core.

Step 2: Introduce the pyridinium moiety via nucleophilic substitution or quaternization.

Step 3: Carbamoylation at the 3-position of the pyridine ring using urea or carbamoyl chloride under basic conditions.
Key challenges include regioselectivity during pyridinium formation and avoiding hydrolysis of the phthalimide group. Purification via recrystallization (e.g., acetic acid/water mixtures) is recommended .

Advanced: How can regioselectivity issues during pyridinium quaternization be resolved?

Methodological Answer:
Regioselectivity in pyridinium synthesis is influenced by steric and electronic factors. To improve control:

  • Steric Guidance: Use bulky counterions (e.g., tetrafluoroborate) to direct quaternization to the less hindered nitrogen.
  • Electronic Modulation: Electron-withdrawing groups (e.g., carbamoyl) at the 3-position activate the pyridine ring for nucleophilic attack.
  • Kinetic Monitoring: Employ TLC or in situ NMR to track reaction progress and optimize conditions (e.g., solvent polarity, temperature) .

Basic: What crystallographic tools are suitable for resolving the structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXT for space-group determination and SHELXL for refinement) is standard. Key steps:

Data Collection: Use a diffractometer (Mo/Kα radiation) to collect reflection data.

Structure Solution: SHELXT automates phase determination via intrinsic phasing.

Refinement: SHELXL refines anisotropic displacement parameters and validates geometry against IUCr standards .

Advanced: How can SHELXL address data contradictions in high-resolution structures?

Methodological Answer:
High-resolution datasets may reveal disorder or twinning. In SHELXL:

  • Twin Refinement: Use the TWIN and BASF commands to model twinned crystals.
  • Constraint Application: Apply restraints to bond lengths/angles for disordered regions.
  • Validation Tools: Analyze R-factor convergence, Q-peaks, and Hirshfeld surfaces to resolve ambiguities .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • NMR: ¹H NMR identifies pyridinium protons (δ 8.5–9.5 ppm) and phthalimide aromatic signals (δ 7.6–7.8 ppm). ¹³C NMR confirms carbamoyl (δ ~165 ppm) and quaternary ammonium (δ ~150 ppm) groups.
  • ESI–MS: Look for [M-Cl]⁺ ions to verify molecular weight.
  • FT-IR: Carbamoyl C=O stretches appear at ~1680 cm⁻¹, while phthalimide C=O is at ~1770 cm⁻¹ .

Advanced: How can computational modeling complement experimental data for reactivity prediction?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., pyridinium’s susceptibility to nucleophilic attack).
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in quaternization).
  • Docking Studies: Model interactions with biological targets (e.g., kinases) if the compound is used as a probe .

Basic: What precautions are needed when handling this compound?

Methodological Answer:

  • Stability: Store under inert gas (Ar/N₂) at –20°C to prevent hygroscopic degradation.
  • Toxicity: Use fume hoods and PPE (gloves, goggles) due to potential irritancy from pyridinium and phthalimide moieties.
  • Waste Disposal: Neutralize with dilute HCl before disposal to quench reactive groups .

Advanced: Can this compound serve as a precursor for bioorthogonal probes?

Methodological Answer:
Yes, the phthalimide group allows conjugation via Staudinger ligation or click chemistry. For example:

Functionalization: Replace the chloride counterion with a triflate to enhance leaving-group ability.

Tagging: React with azide-bearing fluorophores or chelators (e.g., BODIPY derivatives) for imaging or radiometal incorporation.

Validation: Confirm probe integrity via HPLC-MS and in vitro assays (e.g., fluorescence quenching in target cells) .

Basic: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

  • Catalyst Screening: Test Pd(PPh₃)₄ or CuI for cross-couplings.
  • Solvent Optimization: Use DMF or DMSO for polar intermediates; switch to THF for non-polar steps.
  • Workup Adjustments: Extract unreacted starting materials with ethyl acetate/water to isolate the product .

Advanced: What strategies enable meta-C–H functionalization of the pyridinium ring?

Methodological Answer:

  • Directing Groups: Install a transient template (e.g., 2-fluoropyridine) via coordination to Pd or Ru catalysts.
  • Radical Approaches: Use photoredox catalysis with Ir(ppy)₃ to generate meta-selective radicals.
  • Validation: Monitor regioselectivity via SCXRD and compare with computed Fukui indices .

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